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Compound of Interest

Compound Name: Ampelopsin G

Cat. No.: B12310223

A Note on Nomenclature: It is essential to clarify from the outset that "Ampelopsin" and
"Dihydromyricetin (DHM)" are synonymous terms for the same flavonoid compound.[1][2][3][4]
[5][6] The systematic IUPAC name for this molecule is (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-
trinydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.[1] This guide will use the more common
scientific name, Dihydromyricetin (DHM), while acknowledging that it is also known as
Ampelopsin.

Dihydromyricetin is a natural flavonoid predominantly isolated from Ampelopsis grossedentata,
commonly known as vine tea.[4][6][7] It has garnered significant attention within the research
community for its wide array of pharmacological activities, including potent antioxidant, anti-
inflammatory, and hepatoprotective effects.[4][7][8] This guide focuses specifically on its well-
documented impact on glucose and lipid metabolism, providing researchers, scientists, and
drug development professionals with a consolidated overview of the current experimental data.

Regulation of Glucose and Lipid Metabolism

DHM has been shown to improve glucose and lipid metabolism, making it a compound of
interest for metabolic syndrome and nonalcoholic fatty liver disease (NAFLD).[1][2] Preclinical
studies in animal models and in vitro systems have demonstrated that DHM can enhance
insulin sensitivity, reduce body weight gain, and lower serum cholesterol and triglycerides.[2] A
randomized controlled trial involving patients with NAFLD found that DHM supplementation
improved both glucose and lipid profiles and exerted beneficial anti-inflammatory effects.[1]
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Signaling Pathways Modulated by Dihydromyricetin

DHM exerts its metabolic effects by modulating several key signaling pathways. A central
mechanism is the activation of AMP-activated protein kinase (AMPK), a master regulator of
cellular energy homeostasis.[2]

AMPK Signaling Pathway in Lipid Metabolism

DHM's activation of AMPK leads to downstream effects that collectively reduce lipid
accumulation. This includes the phosphorylation and subsequent inhibition of acetyl-CoA
carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the activation of carnitine
palmitoyltransferase-1 (CPT-1), which promotes fatty acid oxidation.
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DHM activates AMPK to regulate lipid metabolism.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.mdpi.com/1420-3049/27/3/607
https://www.medchemexpress.com/Dihydromyricetin.html
https://caringsunshine.com/relationships/relationship-metabolic-syndrome-and-ampelopsin/
https://www.benchchem.com/product/b12310223?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

MTOR Signaling Pathway in Autophagy

DHM has also been shown to activate autophagy, a cellular process for degrading and
recycling cellular components, by inhibiting the mTOR signaling pathway. This can contribute to
its protective effects in metabolic stress.[5]
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DHM induces autophagy via mTOR inhibition.

Experimental Protocols

To facilitate the replication and further investigation of DHM's metabolic effects, detailed
methodologies from key studies are provided below.

In Vivo High-Fat Diet (HFD) and Alcohol-Induced Fatty
Liver Mouse Model

o Objective: To investigate the anti-obesity and hepatoprotective effects of DHM.
e Animal Model: Male C57BL/6 mice.

» HFD Model: Mice were fed a high-fat diet (60% of calories from fat) for a specified period.
DHM was administered orally at doses of 250 and 500 mg/kg. Body weight, liver weight, and
abdominal fat were measured.

» Alcohol Model: Mice were fed a liquid alcohol diet. DHM was administered orally at 250
mg/kg. Serum levels of ethanol, glutamic oxaloacetic transaminase (GOT), glutamic pyruvic
transaminase (GPT), and liver triglycerides were assessed.

o Biochemical Analysis: Serum parameters were measured using commercial assay kits. Liver
tissues were homogenized for triglyceride measurement and protein expression analysis
(e.g., CPT-1A) via Western blot.
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o Reference: Adapted from the methodology described in the study on the anti-adiposity
mechanisms of Ampelopsin.[11]
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Workflow for in vivo metabolic studies of DHM.

In Vitro Adipocyte Differentiation and Lipid
Accumulation Assay

o Objective: To assess the direct effect of DHM on adipogenesis and lipid metabolism in

adipocytes.

e Cell Line: 3T3-L1 preadipocytes.
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« Differentiation: Cells were induced to differentiate into mature adipocytes using a standard
cocktail containing insulin, dexamethasone, and IBMX.

o Treatment: Differentiated adipocytes were treated with various concentrations of DHM.

e Lipid Accumulation Measurement: Intracellular triglyceride content was quantified using Oil
Red O staining, followed by extraction and spectrophotometric measurement.

e Protein Analysis: Expression of key lipolytic enzymes, such as hormone-sensitive lipase
(HSL), was analyzed by Western blotting.

o Reference: This protocol is based on standard cell culture techniques for studying
adipogenesis as referenced in related literature.[11]

Conclusion

Dihydromyricetin (Ampelopsin) is a potent natural flavonoid with significant beneficial effects on
glucose and lipid metabolism. Its mechanisms of action, primarily through the modulation of the
AMPK and mTOR signaling pathways, make it a compelling candidate for further research and
development in the context of metabolic diseases. The experimental data consistently
demonstrate its ability to reduce lipid accumulation, improve insulin sensitivity, and protect the
liver from metabolic stress. Future clinical trials are warranted to fully elucidate its therapeutic
potential in human populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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